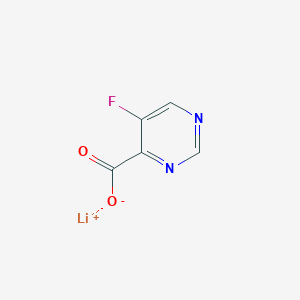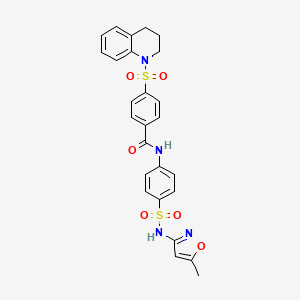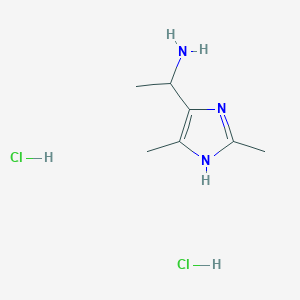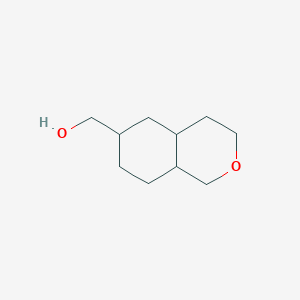![molecular formula C9H11Cl2NO B2359097 2-[(2,4-Dichlorophenyl)methoxy]ethan-1-amine CAS No. 790626-85-6](/img/structure/B2359097.png)
2-[(2,4-Dichlorophenyl)methoxy]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(2,4-Dichlorophenyl)methoxy]ethan-1-amine” is a chemical compound that is also known as “2,4-DICHLORO-.BETA.-((2,4-DICHLOROPHENYL)METHOXY)BENZENEETHANAMINE” or "2-((2,4-DICHLOROBENZYL)OXY)-2-(2,4-DICHLOROPHENYL)ETHAN-1-AMINE" . It is also referred to as “2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl) ethan-1-amine hydrochloride” in some contexts .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C9H11Cl2NO/c10-8-2-1-7 (9 (11)5-8)6-13-4-3-12/h1-2,5H,3-4,6,12H2 . The molecular weight of this compound is 220.1 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 220.1 , and it is a liquid at room temperature . The compound has a refractive index of n20/D 1.548 (lit.) .
Aplicaciones Científicas De Investigación
Molecular Structure Analysis
- A study by Butcher et al. (2007) explored a molecule with structural similarities to 2-[(2,4-Dichlorophenyl)methoxy]ethan-1-amine. They examined the molecular arrangement and stabilizing factors, such as intramolecular hydrogen bonding, essential for understanding the molecular interactions and stability of such compounds.
Reductive Dechlorination Studies
- Yim et al. (2008) investigated the metabolic fate of methoxychlor, a compound related to this compound, in the human intestinal gut using a model microbial organism. This research, detailed in Archives of Environmental Contamination and Toxicology, is significant for understanding how environmental contaminants are processed in human systems.
Metabolism Studies
- Kanamori et al. (2002) studied the in vivo metabolism of a compound structurally similar to this compound in rats. Their findings, published in the Journal of analytical toxicology, provide insights into metabolic pathways and potential bioactive metabolites.
Photolabile Amine Protecting Group Research
- Yueh et al. (2015) explored a photolabile protecting group for amines in flow chemistry, as reported in the Journal of Flow Chemistry. This research has implications for the synthesis and manipulation of compounds like this compound in pharmaceutical and chemical industries.
Estrogenic Activity Studies
- Bulger, Feil, and Kupfer (1985) in Molecular pharmacology studied estrogenic activities of methoxychlor, a related compound. Understanding the activation and impact of such compounds on hormonal systems is crucial for assessing potential health risks.
Asymmetric Hydrogenation and Oxidative Deprotection
- Mršić et al. (2009) conducted a study on asymmetric hydrogenation of N-aryl acetophenone imines, as described in the Journal of the American Chemical Society. This research is relevant for developing enantioselective synthetic routes for similar compounds.
Catalytic Amination Studies
- Bassili and Baiker (1990) in Applied Catalysis explored the amination of methoxypropanol, shedding light on the chemical behavior of similar methoxy-amine compounds under catalytic conditions.
Monoamine Oxidase Inhibitor Research
- Ding and Silverman (1993) in the Journal of medicinal chemistry studied monoamine oxidase B inhibitors, which is relevant for understanding the biochemical interactions and potential therapeutic applications of similar compounds.
Safety and Hazards
Propiedades
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxy]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO/c10-8-2-1-7(9(11)5-8)6-13-4-3-12/h1-2,5H,3-4,6,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFKDXYLAQBCGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2359014.png)

![N-[(E)-(4-cyanophenyl)methylideneamino]benzenesulfonamide](/img/structure/B2359020.png)

![6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2359022.png)


![N-{3-[([3-(acetylamino)benzyl]{[2-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]phenyl}acetamide](/img/structure/B2359028.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2359029.png)

![N-(2-methoxyphenyl)-8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2359034.png)



